molecular formula C8H12N2O2S B7869633 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide

Cat. No.: B7869633
M. Wt: 200.26 g/mol
InChI Key: YIGSCEUQIQKFPL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available benzene-1-sulfonyl chloride.

    Amination: The benzene-1-sulfonyl chloride undergoes a reaction with (S)-1-aminoethanol in the presence of a base such as triethylamine. This step results in the formation of the sulfonamide linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide involves its interaction with the active site of target enzymes, such as carbonic anhydrase. The sulfonamide group binds to the zinc ion in the enzyme’s active site, inhibiting its activity. This inhibition can lead to decreased production of bicarbonate and protons, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration and functional groups, which confer distinct binding properties and biological activity. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSCEUQIQKFPL-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.